Bicyclo[3.3.1]nonane-2,6-dione
Overview
Description
Bicyclo[3.3.1]nonane-2,6-dione is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound has been synthesized through different methods, and its physical and chemical properties have been explored in detail .
Synthesis Analysis
The synthesis of Bicyclo[3.3.1]nonane-2,6-dione has been improved by using Baker's yeast in sweet dough, which allows for the kinetic resolution of the racemic compound and isolation of enantiomerically pure forms on a large scale . Other derivatives, such as Bicyclo[3.3.1]nonane-2,4-dione, have been prepared starting from related compounds, with key reactions including NCS oxidation . Additionally, the synthesis of enantiomerically enriched Bicyclo[3.3.1]nona-2,6-diene from the diketone has been reported, maintaining stereochemical purity upon complexation to rhodium .
Molecular Structure Analysis
The molecular structure of Bicyclo[3.3.1]nonane-2,6-dione has been determined using powder synchrotron X-ray diffraction data. The compound exhibits a transition to a face-centred-cubic orientationally disordered phase near 363 K. The crystal structures of the compound in different phases have been solved, revealing that the molecules pack in a chair-chair conformation in the solid state . Conformational stability studies using ab initio calculations and vibrational spectroscopy have also been conducted, showing the existence of multiple conformers .
Chemical Reactions Analysis
Bicyclo[3.3.1]nonane-2,6-dione undergoes various chemical reactions, including bromination and dehydrobromination. Bromination with copper(II) bromide yields epimeric α-bromo diketones and α,α'-dibromo diketones in high yield. Dehydrobromination of these bromo diketones leads to unsaturated diketones . The conformational and configurational assessments of these compounds have been supported by X-ray diffraction analyses and high-field NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of Bicyclo[3.3.1]nonane-2,6-dione have been extensively studied. Temperature phase changes have been observed using differential scanning calorimetry and powder diffraction measurements . The solid-state structure of related compounds has been analyzed, showing different types of hydrogen-bonded networks and packing arrangements . The chiroptical properties of enantiopure derivatives have also been investigated, providing insights into the interactions between non-conjugated chromophores .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Methods of Application or Experimental Procedures
The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .
Results or Outcomes
The research on natural products is one of the most enticing areas where scientists are engrossed in the extraction of valuable compounds from various plants to isolate many life-saving medicines .
Stereoselective Biotransformation
Specific Scientific Field
This application is in the field of Green Chemistry .
Summary of the Application
Vegetables as biocatalysts were screened for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate .
Methods of Application or Experimental Procedures
The best results were obtained using the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa) and the rootstocks of ginger (Zingiber officinale) . Under different reaction conditions, i.e. the reaction temperature and time, and using different plant material as biocatalyst, (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate or (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate were obtained as reaction products .
Results or Outcomes
Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Methods of Application or Experimental Procedures
This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
Results or Outcomes
The research on natural products is one of the most enticing areas where scientists are engrossed in the extraction of valuable compounds from various plants to isolate many life-saving medicines .
Network Analysis of Bicyclo[3.3.1]nonanes
Specific Scientific Field
This application is in the field of Crystallography .
Summary of the Application
The solid state structure of endo, endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .
Methods of Application or Experimental Procedures
The protected bicyclo[3.3.1]nonane-2,6-dione, bis-2,6-ethylenedioxy acetal, 4, has a structure governed by weaker forces and can be interpreted as close packed stacks .
Results or Outcomes
The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .
Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Methods of Application or Experimental Procedures
This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
Results or Outcomes
The research on natural products is one of the most enticing areas where scientists are engrossed in the extraction of valuable compounds from various plants to isolate many life-saving medicines .
Network Analysis of Bicyclo[3.3.1]nonanes
Specific Scientific Field
This application is in the field of Crystallography .
Summary of the Application
The solid state structure of endo, endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .
Methods of Application or Experimental Procedures
The protected bicyclo[3.3.1]nonane-2,6-dione, bis-2,6-ethylenedioxy acetal, 4, has a structure governed by weaker forces and can be interpreted as close packed stacks .
Results or Outcomes
The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, rac-2, shows a hydrogen bonded, three-connected, chiral 3D-net with utg-topology .
Future Directions
properties
IUPAC Name |
bicyclo[3.3.1]nonane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936986 | |
Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-2,6-dione | |
CAS RN |
16473-11-3 | |
Record name | Bicyclo(3.3.1)nona-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.3.1]nonane-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.